![molecular formula C21H29N3O5S B2771816 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2319837-92-6](/img/structure/B2771816.png)
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O5S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Photoinitiator in Polymerization Reactions
Polyacrylamide-Grafted Chitosan Nanoparticles: Researchers have utilized this compound to synthesize polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM). The copolymerization of acrylamide (AM) and chitosan nanoparticles (NCS) under ultraviolet irradiation, with our compound as the photo-initiator, led to the formation of NCS-g-PAM. These nanoparticles find applications in water treatment, drug delivery, and biomedicine .
Hydrophobic Polyurethane Sponge: By employing N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide as a photo-initiator, researchers have successfully prepared hydrophobic polyurethane sponges through thiol–ene click reactions. These sponges exhibit excellent water repellency and have potential applications in oil spill cleanup and absorbent materials .
Crystal Structure Studies
While not an application per se, understanding the crystal structure of this compound is crucial for further research. Crystallographic studies provide insights into its molecular arrangement, which can guide its applications in various fields. Researchers have reported the crystal structure of related compounds, such as 5,7-bis(2-hydroxyethoxy)-2-phenyl-4 .
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-15-4-5-16(13-17(15)24-8-2-3-18(24)26)23-20(28)19(27)22-14-21(29-10-9-25)6-11-30-12-7-21/h4-5,13,25H,2-3,6-12,14H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMPIUVANYORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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